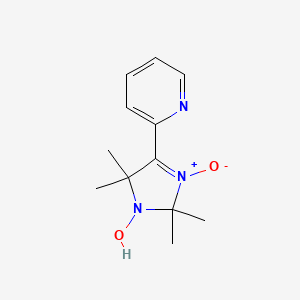
N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as DMP 323, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been shown to exhibit potent inhibitory effects on a variety of enzymes and proteins.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 323 involves the inhibition of the target enzyme or protein. It binds to the active site of the enzyme or protein and prevents its normal function. For example, N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 323 inhibits carbonic anhydrase by binding to its zinc ion and preventing the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in the activity of the enzyme or protein and can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 323 has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 323 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 323 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, there are also some limitations. N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 323 may exhibit off-target effects, leading to unintended inhibition of other enzymes or proteins. It may also have limited solubility in aqueous solutions, making it difficult to use in certain assays.
Zukünftige Richtungen
For the study of N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 323 include further investigation of its therapeutic applications, development of more potent and selective inhibitors, and improvement of its solubility.
Synthesemethoden
The synthesis of N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 323 involves the reaction of 3,4-dimethylaniline with 2-pyrrolidinone followed by the addition of benzenesulfonyl chloride. The resulting compound is then purified through recrystallization to obtain N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 323 in high purity. The chemical structure of N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 323 is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 323 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit inhibitory effects on a variety of enzymes and proteins, including carbonic anhydrase, aldose reductase, and protein tyrosine phosphatase. These enzymes and proteins are involved in various diseases, such as cancer, diabetes, and inflammation. Therefore, N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 323 has the potential to be developed as a therapeutic agent for these diseases.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-6-15(12-14(13)2)19-24(22,23)17-9-7-16(8-10-17)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCIZKHIOYQSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5795017.png)
![N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5795026.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5795033.png)
![N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B5795039.png)
![N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5795043.png)



![2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide](/img/structure/B5795069.png)

![N,N-diethyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795077.png)

